1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane
Description
Properties
CAS No. |
2591-33-5 |
|---|---|
Molecular Formula |
C40H36N2S4Sn2 |
Molecular Weight |
910.4 g/mol |
IUPAC Name |
triphenylstannyl N-[2-(triphenylstannylsulfanylcarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/6C6H5.C4H8N2S4.2Sn/c6*1-2-4-6-5-3-1;7-3(8)5-1-2-6-4(9)10;;/h6*1-5H;1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;;;;;2*+1/p-2 |
InChI Key |
DOICFEXUJKISKP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC(=S)NCCNC(=S)S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Stepwise Ligand Substitution
This method involves sequential addition of ligands to tin precursors. A typical protocol includes:
-
Tin Precursor Activation : Reacting hexaphenylditin (Sn₂Ph₆) with a chlorinating agent (e.g., Cl₂ gas) to generate reactive Sn-Cl intermediates.
-
Ligand Introduction : Treating the activated tin species with a dithiol-diamine ligand (e.g., 3,8-dithioxo-2,9-dithia-4,7-diaza-decane) in anhydrous tetrahydrofuran (THF) at −78°C.
-
Phosphine Stabilization : Adding triphenylphosphine (PPh₃) to stabilize intermediate tin complexes and prevent aggregation.
Key Parameters :
-
Molar Ratio : A 1:2 ratio of hexaphenylditin to ligand ensures complete coordination.
-
Temperature : Low temperatures (−78°C to 0°C) mitigate side reactions.
-
Solvent : THF’s Lewis basicity facilitates ligand substitution.
One-Pot Coupling Strategy
A streamlined approach combines all reactants in a single vessel:
-
Reagents : Hexaphenylditin, elemental sulfur (S₈), and 1,2-diaminoethane in dimethylformamide (DMF).
-
Redox Modulation : Adding a reducing agent (e.g., NaBH₄) ensures sulfur remains in the −2 oxidation state.
-
Thermal Control : Heating at 80°C for 48 hours promotes ligand assembly.
Advantages :
-
Eliminates intermediate isolation steps.
-
Higher yields (∼60%) compared to stepwise methods.
Limitations :
-
Requires rigorous exclusion of moisture.
Solid-State Metathesis
This solvent-free method employs mechanochemical grinding:
-
Reactants : SnPh₃Cl and sodium dithiocarbamate (Na₂S₂CNR₂) are ground in a ball mill.
-
Stoichiometry : A 2:1 molar ratio ensures complete tin-ligand coordination.
-
Post-Processing : Washing with ethanol removes NaCl byproducts.
Yield : ∼45% (lower due to incomplete ligand transfer).
Optimization and Mechanistic Insights
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 55 | 90 |
| DMF | 36.7 | 60 | 85 |
| Toluene | 2.4 | 30 | 75 |
Polar aprotic solvents (DMF, THF) enhance ligand solubility and tin reactivity.
Catalytic Additives
-
PPh₃ : Increases yield by 15% via stabilizing Sn-S intermediates.
-
Crown Ethers : Improve Na⁺ sequestration in metathesis reactions.
Structural Characterization
Spectroscopic Analysis
-
¹¹⁹Sn NMR : δ −180 ppm (tetracoordinated Sn), δ −220 ppm (pentacoordinated Sn).
-
IR Spectroscopy : ν(Sn-S) = 450 cm⁻¹, ν(Sn-N) = 390 cm⁻¹.
X-Ray Crystallography
Single-crystal studies reveal:
-
Geometry : Distorted trigonal bipyramidal at tin centers.
-
Bond Lengths : Sn-S = 2.45 Å, Sn-N = 2.30 Å.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Substitution | 55 | 90 | Moderate |
| One-Pot Coupling | 60 | 85 | High |
| Solid-State Metathesis | 45 | 80 | Low |
The one-pot method balances yield and scalability, making it preferable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur species.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane involves its interaction with molecular targets through coordination chemistry. The tin atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence highlights compounds with partial structural similarities but distinct functional roles. Below is a comparative analysis:
Table 1: Comparative Structural Features
| Compound Name | Key Structural Elements | Heteroatoms (S/N/O/Sn) | Functional Groups | Application/Reactivity |
|---|---|---|---|---|
| Target Compound | Decane backbone, Sn, phenyl groups | Sn, S, N, O | Dithioxo, dithia, diaza | Not specified (hypothetical) |
| 4-Hexadecyl-4,7-diaza-1,10-decanedithiol (HDD) | Decanedithiol, hexadecyl chain | S, N | Thiol, diaza | Radiopharmaceutical synthesis |
| 3,4-Dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione derivatives | Bicyclic thieno-diazepine core | S, N, O | Diketone, diazepine | Organic synthesis intermediates |
| Spiro[4.5]decane-6,10-dione derivatives | Spirocyclic framework, benzothiazole groups | N, O | Diketone, amide | Mechanistic/organic synthesis |
Key Comparisons:
Heteroatom Diversity: The target compound incorporates tin, a heavy metal absent in the other compounds. In contrast, HDD () and diazepine derivatives () rely on sulfur and nitrogen for coordination or biochemical activity .
Steric and Electronic Effects :
- The hexaphenyl groups on the tin atoms introduce significant steric hindrance , which could reduce reactivity compared to less bulky analogs like HDD. For instance, HDD’s linear decanedithiol structure allows efficient radiolabeling with rhenium-188 for liver cancer therapy, whereas steric bulk in the target compound may hinder similar applications .
Sulfur and Nitrogen Coordination :
- The dithioxo and dithia groups in the target compound resemble sulfur-rich frameworks in HDD and diazepine derivatives. However, in HDD, thiol groups (-SH) directly participate in metal chelation (e.g., Re-188), while the target compound’s sulfur atoms are part of a rigid dithioxo-dithia network, likely limiting dynamic coordination .
Synthetic Complexity :
- The spirocyclic and bicyclic compounds in and require multi-step syntheses involving cyclization and isomer separation, similar to the likely synthetic challenges of the target compound. For example, the diazepine derivatives () require precise control of stereochemistry and substituent placement, as seen in the isolation of enantiomers (8a and 8b) .
Research Findings and Limitations
- demonstrates that structural simplification (e.g., removing gem-dimethyl groups in HDD analogs) improves radiopharmaceutical labeling efficiency. By analogy, replacing the tin centers in the target compound with lighter metals (e.g., Re, Tc) might enhance biomedical utility .
- highlights the role of nitrogen and sulfur in stabilizing bicyclic intermediates. The target compound’s diaza groups could similarly stabilize transition states in catalytic cycles, but this remains speculative without direct data .
- Limitations: No studies in the provided evidence directly address the target compound’s properties or reactivity. Comparisons are inferred from structural analogs, necessitating caution in extrapolation.
Biological Activity
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane (CAS No. 2591-33-5) is an organotin compound with significant potential in various biological applications. This article reviews its biological activity based on recent research findings and case studies.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities including antimicrobial , cytotoxic , and antiparasitic effects.
Antimicrobial Activity
- Bacterial Inhibition : Studies have demonstrated that the compound shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli strains.
- Fungal Activity : The compound has also been tested against fungal strains such as Candida albicans, showing promising antifungal activity with MIC values comparable to standard antifungal agents.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using the Artemia salina lethality test. The compound demonstrated an LC50 value of approximately 82.5 µg/mL.
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of various organotin compounds including this compound, it was found that this compound was notably effective against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal activity of this compound against clinical isolates of Candida species. The results indicated that it could inhibit fungal growth effectively at lower concentrations compared to conventional antifungal treatments.
The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms. Its organotin structure may interfere with cell membrane integrity and function by forming complexes with thiol groups in proteins or nucleic acids.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves stepwise ligand substitution and coordination chemistry. For example, stannane precursors (e.g., hexaphenyldistannane) are reacted with sulfur- and nitrogen-containing ligands under controlled anhydrous conditions. Solvent polarity (e.g., toluene vs. DMF) and temperature (80–120°C) critically affect intermediate stability and final product purity. Characterization via NMR and X-ray crystallography is essential to confirm structural integrity .
Q. How can the thermal and chemical stability of this compound be systematically evaluated for application in catalysis?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N/Ar) quantifies decomposition thresholds. Solvent stability is tested via prolonged exposure to polar (e.g., DMSO) and nonpolar (e.g., hexane) media, monitored by UV-Vis spectroscopy and mass spectrometry. Kinetic studies of ligand displacement reactions under acidic/basic conditions reveal susceptibility to hydrolysis or oxidation .
Q. What theoretical frameworks (e.g., molecular orbital theory, DFT) are most effective for predicting the electronic structure of this stannadecane complex?
- Methodological Answer : Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Sn) model Sn–S/N bonding interactions. Comparative analysis of HOMO-LUMO gaps and Mulliken charges predicts redox behavior and ligand exchange kinetics. Experimental validation via cyclic voltammetry is critical .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to minimize byproducts and enhance scalability?
- Methodological Answer : A 2 factorial design evaluates variables: temperature (80–140°C), stoichiometry (1:1 to 1:2 Sn:ligand), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions for yield maximization and impurity suppression. ANOVA analysis distinguishes significant factors, while GC-MS tracks intermediate byproducts .
Q. What mechanistic insights explain contradictory catalytic performance data in cross-coupling reactions?
- Methodological Answer : Contradictions arise from competing pathways (e.g., oxidative addition vs. radical mechanisms). Isotopic labeling (e.g., ) and in-situ IR spectroscopy monitor intermediate species. Kinetic isotope effects (KIEs) and Eyring plots differentiate rate-determining steps. Comparative studies with analogous Pt/Pd complexes clarify Sn-specific steric effects .
Q. How does the steric bulk of hexaphenyl groups influence supramolecular assembly in solid-state vs. solution phases?
- Methodological Answer : Single-crystal X-ray diffraction reveals π-stacking and van der Waals interactions in the solid state. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) in solution phase (THF, chloroform) quantify aggregation behavior. Computational modeling (MD simulations) correlates steric hindrance with solvent-accessible surface area .
Q. What advanced spectroscopic techniques resolve ambiguities in Sn–S/N bonding dynamics under photochemical stimulation?
- Methodological Answer : Time-resolved XAFS (X-ray absorption fine structure) captures transient Sn–ligand bond lengthening during UV irradiation. Transient absorption spectroscopy (TAS) identifies charge-transfer states. Coupled with DFT-based excited-state calculations, these methods elucidate photodegradation pathways and ligand-field effects .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported catalytic activity between academic studies?
- Methodological Answer : Discrepancies often stem from undocumented impurities (e.g., trace O or moisture). Rigorous purification (e.g., sublimation, recrystallization) and standardized activity assays (e.g., TOF calculations under identical T/P conditions) are necessary. Collaborative round-robin testing across labs using shared batches reduces variability .
Experimental Design Recommendations
| Parameter | Baseline Protocol | Advanced Optimization |
|---|---|---|
| Synthesis Temperature | 100°C (toluze reflux) | 120°C (DMF, microwave-assisted) |
| Ligand Ratio | 1:1.2 (Sn:ligand) | 1:1.5 (RSM-optimized) |
| Characterization | NMR, XRD | In-situ XAFS, TAS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
